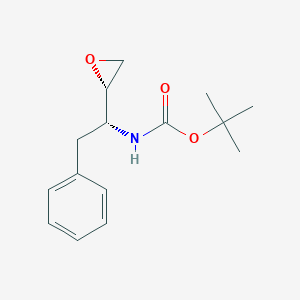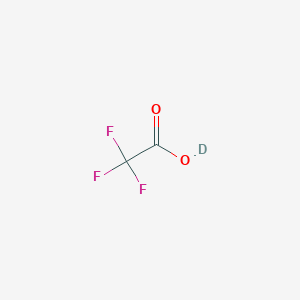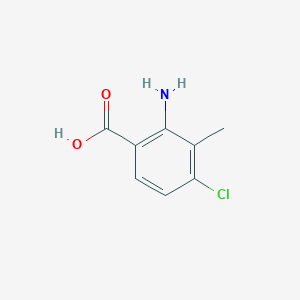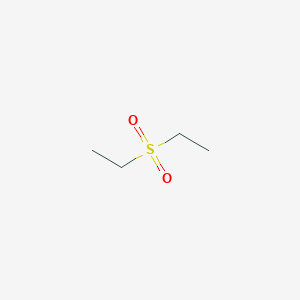
菊酯乙酯
概述
描述
Chrysanthemic acid, ethyl ester is an organic compound that is closely related to a variety of natural and synthetic insecticides. It is derived from chrysanthemic acid, which is a key component of pyrethrin I, a naturally occurring insecticide found in the seed cases of Chrysanthemum cinerariaefolium . This compound is widely used in the production of synthetic pyrethroids, which are known for their potent insecticidal properties .
科学研究应用
Chrysanthemic acid, ethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
生化分析
Biochemical Properties
Ethyl Chrysanthemate has been found to interact with specific enzymes in certain bacteria. For instance, a carboxylesterase from Arthrobacter globiformis was found to hydrolyze a mixture of Ethyl Chrysanthemate isomers stereoselectively .
Molecular Mechanism
The molecular mechanism of Ethyl Chrysanthemate involves its hydrolysis by carboxylesterase. This enzyme cleaves the ester bond in Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
Metabolic Pathways
Ethyl Chrysanthemate is involved in metabolic pathways mediated by carboxylesterase. This enzyme catalyzes the hydrolysis of Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
准备方法
Synthetic Routes and Reaction Conditions
Chrysanthemic acid, ethyl ester can be synthesized through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . The reaction typically involves the use of copper powder as a catalyst and an antioxidant such as hydroquinone. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C), with the gradual addition of diazoacetic acid methyl ester solution . After the reaction, the mixture is cooled, and the excess diene is removed by distillation. The product is then purified by increasing the vacuum to distill out the chrysanthemic acid ester .
Industrial Production Methods
Industrial production of chrysanthemic acid, ethyl ester involves the re-esterification of chrysanthemic acid with ethanol. This process is often carried out in the presence of an acid catalyst and under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Chrysanthemic acid, ethyl ester undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving chrysanthemic acid and ethanol.
Hydrolysis: The ester can be hydrolyzed to yield chrysanthemic acid and ethanol.
Oxidation and Reduction:
Common Reagents and Conditions
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol (ethanol) under reflux conditions.
Major Products Formed
Hydrolysis: Yields chrysanthemic acid and ethanol.
Esterification: Produces chrysanthemic acid, ethyl ester from chrysanthemic acid and ethanol.
作用机制
Chrysanthemic acid, ethyl ester exerts its effects primarily through its insecticidal properties. The compound targets the nervous system of insects, leading to paralysis and death. The mechanism involves the disruption of sodium ion channels in the nerve cells, which interferes with the normal transmission of nerve impulses . This action is similar to that of other pyrethroid insecticides, which are known for their fast-acting and potent insecticidal effects .
相似化合物的比较
Chrysanthemic acid, ethyl ester is unique in its structure and properties, but it can be compared to other similar compounds such as:
Pyrethrin I and II: Naturally occurring insecticides found in Chrysanthemum cinerariaefolium.
Allethrins: Synthetic pyrethroids that are esters of chrysanthemic acid.
Permethrin and Cypermethrin: Synthetic pyrethroids with similar insecticidal properties but different chemical structures.
Chrysanthemic acid, ethyl ester stands out due to its specific ester linkage and its role as a precursor in the synthesis of various pyrethroid insecticides .
属性
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-41-6 | |
| Record name | Ethyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chrysanthemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chrysanthemate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl Chrysanthemate primarily known for?
A1: Ethyl Chrysanthemate is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to Ethyl Chrysanthemate. [, ]
Q2: What is the main application of Ethyl Chrysanthemate in biocatalysis?
A2: Ethyl Chrysanthemate serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]
Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards Ethyl Chrysanthemate?
A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing Ethyl Chrysanthemate. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]
Q4: Can you elaborate on the enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28?
A4: The enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]
Q5: What are the optimal conditions for this esterase activity?
A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]
Q6: Has the gene encoding this esterase been studied?
A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []
Q7: What insights did the amino acid sequence analysis of this esterase provide?
A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []
Q8: Did the sequence analysis reveal any potential active sites?
A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []
Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?
A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce Ethyl Chrysanthemate, which can then be further converted to the acid. []
Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from Ethyl Chrysanthemate?
A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of Ethyl Chrysanthemate, is a valuable intermediate in organic synthesis. It can be prepared from Ethyl Chrysanthemate through a series of chemical transformations. [, , ]
Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?
A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing Ethyl Chrysanthemate to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]
Q12: Are there any studies on the cis-trans isomerization of Ethyl Chrysanthemate?
A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of Ethyl Chrysanthemate and chrysanthemic acid. []
Q13: Can Ethyl Chrysanthemate be used for the synthesis of other bioactive molecules?
A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from Ethyl Chrysanthemate in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]
Q14: What are the prospects of developing novel pest control solutions based on the research findings?
A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)









